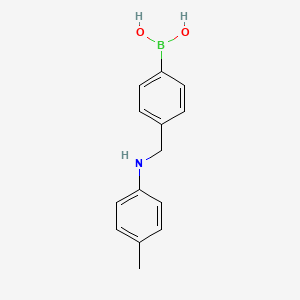

(4-((p-Tolylamino)methyl)phenyl)boronic acid

Overview

Description

“(4-((p-Tolylamino)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C14H16BNO2 . It is used as an intermediate in the pharmaceutical industry .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic reagents . For instance, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .

Molecular Structure Analysis

The molecular weight of “(4-((p-Tolylamino)methyl)phenyl)boronic acid” is 241.09 g/mol . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .

Chemical Reactions Analysis

Boronic acids, including “(4-((p-Tolylamino)methyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as oxidative Heck reactions and intramolecular C-H amidation sequences .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary. For example, 4-Tolylboronic acid, a related compound, is a white to light yellow crystal powder . The solubility and melting point can also vary depending on the specific boronic acid .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used in the Suzuki–Miyaura (SM) cross-coupling, which is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthetic Intermediates and Building Blocks

Boronic acids, such as this compound, can act as synthetic intermediates and building blocks . They are used in various chemical transformations, where the valuable boron moiety remains in the product .

Sensing

Boronic acids are used in sensing applications . They can interact with various biological molecules, enabling the detection and quantification of these molecules.

Protein Manipulation

Boronic acids can be used for protein manipulation . They can form reversible covalent bonds with proteins, allowing for the modification and control of protein function.

Therapeutics

Boronic acids have therapeutic applications . They can be used in the design and synthesis of pharmaceuticals, particularly in the development of proteasome inhibitors for cancer treatment.

Biological Labelling

Boronic acids can be used for biological labelling . They can react with certain biological molecules, enabling the visualization and tracking of these molecules in biological systems.

Separation Techniques

Boronic acids are used in separation techniques . They can selectively bind to certain molecules, allowing for the separation of these molecules from complex mixtures.

Mechanism of Action

Target of Action

The primary target of (4-((p-Tolylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction occurs under exceptionally mild and functional group tolerant conditions .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-((p-Tolylamino)methyl)phenyl)boronic acid. For instance, the compound’s reactivity can be affected by the presence of air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the Suzuki–Miyaura coupling reaction is carried out .

Safety and Hazards

Boronic acids, including “(4-((p-Tolylamino)methyl)phenyl)boronic acid”, should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to use personal protective equipment and ensure adequate ventilation when handling these chemicals .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin . The future of boronic acids lies in further exploring these and other applications.

properties

IUPAC Name |

[4-[(4-methylanilino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16-18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMNWNPLCCZFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC2=CC=C(C=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207326 | |

| Record name | B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((p-Tolylamino)methyl)phenyl)boronic acid | |

CAS RN |

1190095-11-4 | |

| Record name | B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190095-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-[[(4-Methylphenyl)amino]methyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3089101.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3089110.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)

![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)